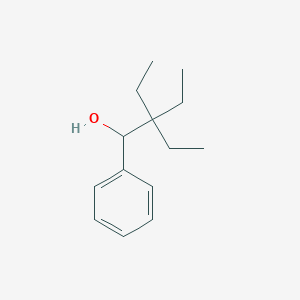
2,2-Diethyl-1-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-1-phenylbutan-1-ol is an organic compound with the molecular formula C14H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1-phenylbutan-1-ol typically involves the reaction of a suitable ketone with a Grignard reagent. For instance, the reaction of 2,2-Diethyl-1-phenylbutan-1-one with a Grignard reagent such as ethylmagnesium bromide can yield the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diethyl-1-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2,2-Diethyl-1-phenylbutan-1-one.
Reduction: 2,2-Diethyl-1-phenylbutane.
Substitution: 2,2-Diethyl-1-phenylbutyl chloride.
Aplicaciones Científicas De Investigación
2,2-Diethyl-1-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a building block in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Diethyl-1-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modify the activity of enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
- 2,2-Diethyl-1-phenylbutan-1-one
- 2,2-Dimethyl-1-phenylbutan-1-ol
- 2,2-Diethyl-1-phenylpropan-1-ol
Uniqueness: 2,2-Diethyl-1-phenylbutan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5336-68-5 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,2-diethyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C14H22O/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11,13,15H,4-6H2,1-3H3 |
Clave InChI |
BUDJRBBDZIRDJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
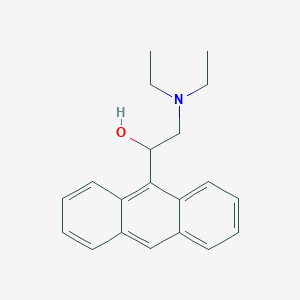

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

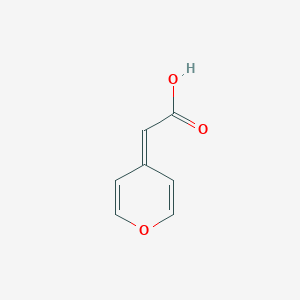
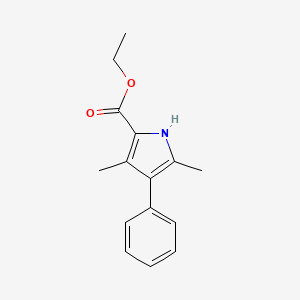
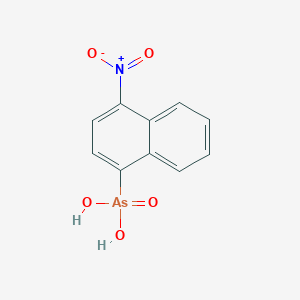

![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
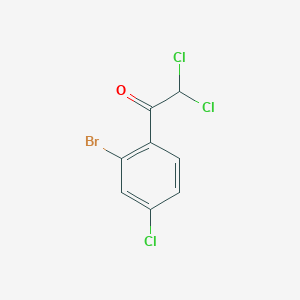
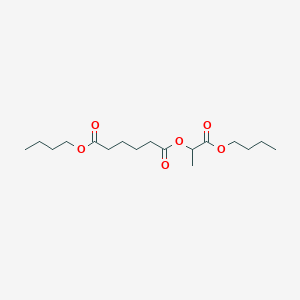
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
